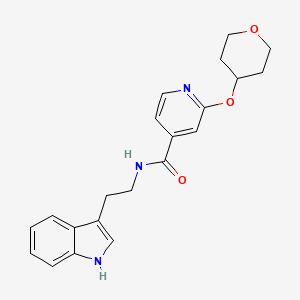

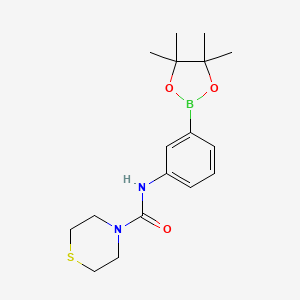

![molecular formula C15H13F3N4O2S B2516261 1-(2-羟乙基)-6-((3-(三氟甲基)苄基)硫)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 946229-99-8](/img/structure/B2516261.png)

1-(2-羟乙基)-6-((3-(三氟甲基)苄基)硫)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a derivative of the pyrazolopyrimidinone class, which has been extensively studied for its potential pharmacological properties. The core structure of pyrazolopyrimidinones is known to exhibit a range of biological activities, including inhibition of phosphodiesterase enzymes, which are crucial for cellular signal transduction .

Synthesis Analysis

The synthesis of pyrazolopyrimidinone derivatives typically involves the reaction of amino-pyrazole precursors with various electrophiles or through cyclization reactions. For instance, the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones has been achieved using heteropolyacids as catalysts, which facilitate the reaction of amino-pyrazole carboxamides with aromatic aldehydes to yield the desired products with high efficiency . Similarly, the synthesis of related thioxopyrazolopyrimidinone derivatives has been reported through the reaction of 1-amino-2-thioxo-dihydropyrimidin derivatives with chloroacetyl chloride in the presence of sodium acetate .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinone derivatives is characterized by the presence of a bicyclic core consisting of a pyrazole ring fused to a pyrimidinone moiety. The substitution patterns on this core structure, such as the presence of a trifluoromethyl group or a thioether linkage, can significantly influence the compound's electronic properties and conformation. Quantum chemical calculations, such as those performed using the DFT/B3LYP method, can provide insights into the molecular properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and other electronic parameters .

Chemical Reactions Analysis

Pyrazolopyrimidinone derivatives can undergo various chemical reactions depending on their substitution patterns. For example, the presence of reactive functional groups such as hydroxyl or thioether can enable further derivatization or participate in intermolecular interactions. The reactivity of these compounds can be exploited in the synthesis of more complex molecules or in the modification of their pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application in medicinal chemistry. The introduction of substituents such as trifluoromethyl groups can enhance the lipophilicity of the compound, potentially affecting its bioavailability and metabolic stability . The crystal structure analysis, as well as spectroscopic methods like IR and NMR, are essential tools for confirming the identity and purity of these compounds .

科学研究应用

合成与抗增殖活性

Nagaraju 等人 (2020) 的一项研究专注于噻唑/苯并噻唑稠合吡喃嘧啶衍生物的合成,展示了一类针对各种癌细胞系(包括 DU 145(前列腺癌)、Hela(人类宫颈癌)、MDA-MB-231(乳腺癌)和 HT-29(人类结肠癌))具有抗增殖活性的新型化合物。发现这些化合物对癌细胞具有选择性细胞毒性,而对正常细胞没有细胞毒性,表明它们具有进一步开发为抗癌剂的潜力 (Nagaraju、Reddy、Padmaja、& Ugale,2020)。

用于生物活性的微波辅助合成

同一组作者的另一项研究描述了类似的噻唑/苯并噻唑稠合吡喃嘧啶衍生物的微波辅助合成。本研究重点介绍了一种快速、无溶剂、无催化剂的方法,该方法可以提供针对相同癌细胞系具有选择性抗增殖活性的化合物的高收率。分子对接研究表明,这些化合物选择性地结合在微管蛋白聚合物的秋水仙碱结合位点,为其抗增殖作用提供了潜在的作用机制 (Nagaraju、Reddy、Padmaja、& Ugale,2020)。

氟化杂环的合成

Sloop 等人 (2002) 关于氟化杂环(包括含三氟甲基的化合物)合成的研究提供了有关创建各种吡唑、异恶唑、嘧啶和喹啉的方法的见解。这些化合物具有不同的收率,展示了氟化化合物在药物化学中的多功能性以及在开发新的药理活性分子方面的潜在应用 (Sloop、Bumgardner、& Loehle,2002)。

抗菌和抗癌活性

El-Sawy 等人 (2013) 合成了 N-甲基磺酰基和 N-苯磺酰基-3-吲哚杂环,展示了对鼠伤寒沙门氏菌的显着抗菌活性和对人肝癌 (HEPG2)、人乳腺癌 (MCF7) 和人结肠癌 (HCT-116) 细胞系的细胞毒性。这些发现强调了此类杂环化合物在开发新的抗菌和抗癌疗法中的潜力 (El-Sawy、Mandour、El-Hallouty、Shaker、& Abo‐Salem,2013)。

属性

IUPAC Name |

1-(2-hydroxyethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-3-1-2-9(6-10)8-25-14-20-12-11(13(24)21-14)7-19-22(12)4-5-23/h1-3,6-7,23H,4-5,8H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDVQIKIJHCNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

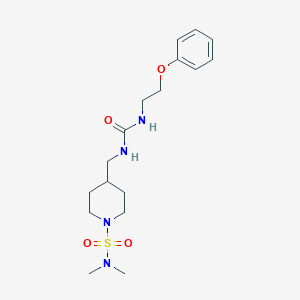

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2516181.png)

![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)

![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2516189.png)

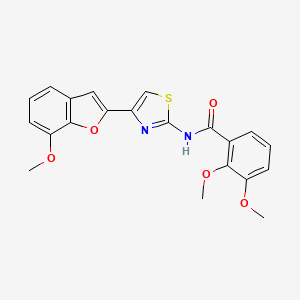

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)

![8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2516191.png)

![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516201.png)